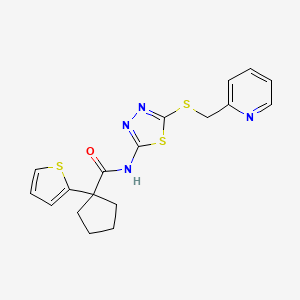
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H18N4OS3 and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure that integrates multiple heterocyclic components. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core linked to a thiadiazole unit through a pyridine-derived thioether. This structural arrangement contributes to its potential biological activities and reactivity patterns in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS₂ |
| Molecular Weight | 350.45 g/mol |
| CAS Number | 872594-79-1 |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with thiadiazole structures have been shown to inhibit various enzymes involved in cancer progression, such as lipoxygenases (LOX) and tyrosine kinases. These enzymes play critical roles in tumorigenesis and inflammation.
- Induction of Apoptosis : Thiadiazole derivatives can induce programmed cell death in cancer cells, which is crucial for developing effective anticancer therapies.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest, thereby preventing the proliferation of cancer cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of 1,3,4-thiadiazole derivatives:
- Cell Line Studies : Compounds have shown promising cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- In vitro Studies : The compounds have exhibited activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored:
- Mechanistic Insights : Inhibition of pro-inflammatory cytokines has been observed in certain thiadiazole derivatives, suggesting their use in treating inflammatory diseases .
Case Studies
- Study on Lipoxygenase Inhibition : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against lipoxygenase enzymes. The results indicated significant enzyme inhibition correlating with cytotoxicity against specific cancer cell lines .
- Cytotoxicity Assessment : In a comparative study using MTT assays, derivatives showed varying levels of cytotoxicity against different tumor cell lines. For instance, some compounds displayed IC50 values as low as 4.37 µM against HepG2 cells .
Eigenschaften
IUPAC Name |
N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS3/c23-15(18(8-2-3-9-18)14-7-5-11-24-14)20-16-21-22-17(26-16)25-12-13-6-1-4-10-19-13/h1,4-7,10-11H,2-3,8-9,12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAPPBGUONSCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














